molecular formula C9H10BFO4 B14030872 5-Acetyl-2-fluoro-3-methoxyphenylboronic acid

5-Acetyl-2-fluoro-3-methoxyphenylboronic acid

Cat. No.: B14030872
M. Wt: 211.98 g/mol
InChI Key: SOGCKFDQOQRBIU-UHFFFAOYSA-N
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Description

5-Acetyl-2-fluoro-3-methoxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of an acetyl group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. These features make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-fluoro-3-methoxyphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyphenol and acetyl chloride.

    Borylation: The phenol derivative undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functional group.

    Acetylation: The resulting boronic acid intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-fluoro-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major product is 5-acetyl-2-fluoro-3-methoxyphenol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

5-Acetyl-2-fluoro-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-fluoro-3-methoxyphenylboronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The acetyl and methoxy groups contribute to the compound’s reactivity and specificity in different chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-5-methoxyphenylboronic acid

Uniqueness

5-Acetyl-2-fluoro-3-methoxyphenylboronic acid is unique due to the presence of the acetyl group, which enhances its reactivity and provides additional functionalization options. The combination of fluorine and methoxy groups also contributes to its distinct chemical properties, making it a versatile reagent in various synthetic applications.

Properties

Molecular Formula

C9H10BFO4

Molecular Weight

211.98 g/mol

IUPAC Name

(5-acetyl-2-fluoro-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C9H10BFO4/c1-5(12)6-3-7(10(13)14)9(11)8(4-6)15-2/h3-4,13-14H,1-2H3

InChI Key

SOGCKFDQOQRBIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)C(=O)C)(O)O

Origin of Product

United States

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